1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride
Description
1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride is a pyrrolidine-derived amine salt characterized by a 3-chlorobenzyl substituent and two hydrochloride counterions. The dihydrochloride salt form enhances aqueous solubility, a common strategy for improving bioavailability in drug development .
Properties
Molecular Formula |
C11H17Cl3N2 |
|---|---|
Molecular Weight |
283.6 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H |
InChI Key |
SKLFQEVGXGPFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride typically involves the reaction of 3-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted products with nucleophiles replacing the chlorine atom in the chlorobenzyl group.
Scientific Research Applications
1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on 2-chloro analog ; †Calculated from molecular formula.
Key Observations:
Substituent Position: The 2-chloro isomer (–7) shares the same molecular formula as the target compound but differs in benzyl-Cl positioning. The 3-Cl substituent (target) balances electronic and steric effects, possibly optimizing interactions with biological targets like 5-HT receptors, as seen in related quinoline-pyrrolidine hybrids .
Substituent Type: 4-Methoxy (): The electron-donating OCH₃ group increases polarity, which may improve solubility but reduce blood-brain barrier penetration compared to chloro analogs.
Pharmacological Implications :
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